

Safety precautions and handling guidelines for tert-butyl nitrite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl nitrite*

Cat. No.: *B031348*

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **tert-Butyl Nitrite**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for **tert-butyl nitrite**, a reagent used in organic synthesis for diazotization and nitrosation reactions. Due to its hazardous properties, a thorough understanding and implementation of safety protocols are critical for all personnel handling this chemical.

Chemical and Physical Properties

tert-Butyl nitrite is a colorless to yellow liquid with a characteristic sweet, agreeable odor.^[1] It is highly flammable and light-sensitive.

Property	Value	Reference
Chemical Formula	C ₄ H ₉ NO ₂	[2]
Molecular Weight	103.12 g/mol	[2]
Boiling Point	61-63 °C (142-145 °F)	[3]
Density	0.867 g/mL at 25 °C	[3]
Flash Point	-10 °C (14 °F)	[4]
Appearance	Yellow liquid	[1]
Odor	Agreeable, sweet odor	[1]

Hazard Identification and Classification

tert-Butyl nitrite is classified as a hazardous substance with multiple risk factors. Adherence to GHS classifications is mandatory for labeling and communication of its hazards.

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Flammable Liquids	Category 2	H225: Highly flammable liquid and vapor. [1] [5]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed. [1] [5]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled. [1] [2]

Signal Word: Danger[\[2\]](#)[\[6\]](#)

Primary Hazards:

- High Flammability: Vapors are heavier than air and may travel to a source of ignition and flash back.[\[7\]](#) Vapors can form explosive mixtures with air.[\[3\]](#)

- Acute Toxicity: Harmful if swallowed or inhaled.[2][5] Ingestion and inhalation may lead to the formation of methemoglobinemia, causing cyanosis (bluish skin), headache, dizziness, and nausea.[4][8][9]
- Skin and Eye Irritation: Causes skin and eye irritation.[4] It is also a lachrymator, a substance that causes tearing.[4]
- Reactivity: Can react violently with strong acids, reducing agents, and finely powdered metals.[4] It is also thermally unstable and may decompose or explode when heated.[4]

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for **tert-butyl nitrite** based on animal studies.

Toxicity Endpoint	Species	Route	Value	Remarks
LD ₅₀ (Median Lethal Dose)	Mouse	Oral	308 mg/kg	Associated with liver changes and methemoglobinemia.[2][3]
LC ₅₀ (Median Lethal Concentration)	Mouse	Inhalation	10852 ppm / 1 hour	Causes cyanosis.[1][4]

Experimental Protocols

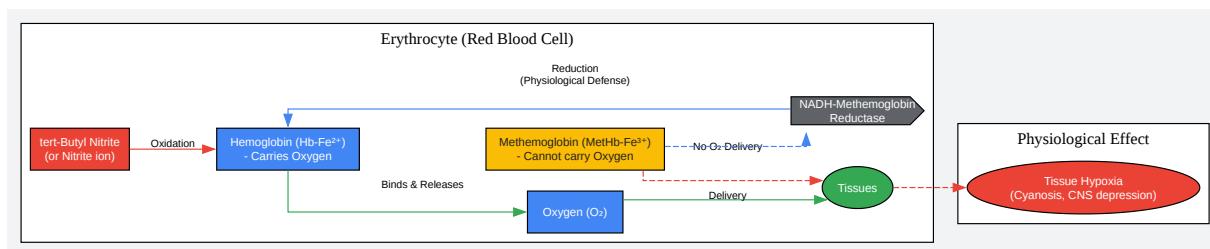
The toxicity values cited are determined through standardized experimental protocols. Below are generalized methodologies representative of those used to obtain the LD₅₀ and LC₅₀ data.

Protocol for Acute Oral Toxicity (LD₅₀) Determination

This protocol is based on the "Up-and-Down Procedure" to minimize animal usage while providing a statistically valid estimate of the LD₅₀.

- Animal Selection: Healthy, young adult mice of a single sex are used, typically weighing within $\pm 20\%$ of the mean weight.
- Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
- Fasting: Mice are fasted for 3-4 hours before dosing, with water available ad libitum.
- Dose Preparation: The test substance, **tert-butyl nitrite**, is prepared in an appropriate vehicle. Doses are calculated based on the animal's body weight.
- Administration: A single dose is administered to one animal via oral gavage.
- Observation: The animal is observed for signs of toxicity and mortality for a set period, typically 48 hours. If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose.
- Dose Progression: This sequential dosing continues until the stopping criteria are met, typically after a specific number of dose reversals.
- Data Analysis: The LD_{50} is calculated from the pattern of outcomes using statistical methods like maximum likelihood estimation.
- Necropsy: All animals are subjected to a gross necropsy to identify target organs of toxicity.

Protocol for Acute Inhalation Toxicity (LC_{50})


Determination

- Animal Selection: Young adult rats or mice are chosen for the study.
- Exposure System: A whole-body or nose-only inhalation exposure chamber is used to generate a stable, measurable atmosphere of **tert-butyl nitrite** vapor.
- Concentration Levels: At least three concentration levels are used, spaced to produce a range of responses from non-lethal to lethal. A range-finding study with single animals may precede this to determine appropriate concentrations.

- **Exposure:** Groups of at least five animals of a single sex are exposed to a target concentration for a fixed duration, typically 1 or 4 hours.
- **Observation Period:** Following exposure, animals are returned to their cages and observed for at least 14 days. Observations include signs of toxicity, distress, and time of death. Body weights are recorded periodically.
- **Data Analysis:** The LC₅₀ is calculated using statistical methods (e.g., probit analysis) based on the mortality data at each concentration level.
- **Pathology:** Gross necropsy is performed on all animals. Organs showing evidence of pathology may be examined microscopically.

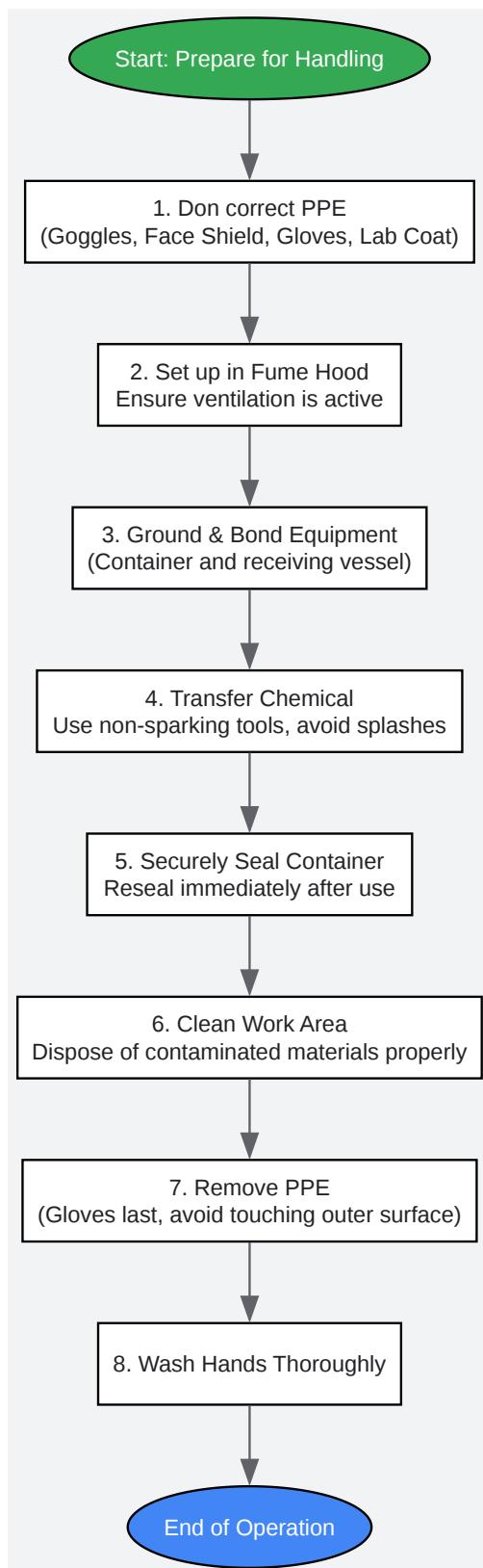
Signaling Pathway: Nitrite-Induced Methemoglobinemia

Inhalation or ingestion of **tert-butyl nitrite** can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state.^[8] This renders the hemoglobin unable to bind and transport oxygen, leading to tissue hypoxia.^[8]

[Click to download full resolution via product page](#)

Caption: Nitrite-induced oxidation of hemoglobin to methemoglobin, impairing oxygen delivery.

Safe Handling and Storage


Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
- Skin Protection: Handle with impervious gloves (e.g., butyl rubber). Wear flame-retardant antistatic protective clothing to prevent skin exposure.[2][3]
- Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a full-face respirator with appropriate cartridges (e.g., type AXBEK) is required.[2]

Handling Procedures

- Work under a chemical fume hood.[3]
- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5]
- Use explosion-proof electrical, ventilating, and lighting equipment.[6]
- Ground and bond containers when transferring material to prevent static discharge.[4][5]
- Use only non-sparking tools.[5][6]
- Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[2]
- Do not eat, drink, or smoke when using this product.[3]
- Wash hands thoroughly after handling.[4]

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the safe handling of **tert-butyl nitrite** in a laboratory.

Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
- Recommended storage temperature is 2 - 8 °C in a refrigerator/flammables cabinet.[2][4]
- Store in a flame-proof area away from sources of ignition.[5]
- Protect from light.[2][4]
- Store away from incompatible materials such as strong acids, reducing agents, and metals. [4]

Emergency Procedures

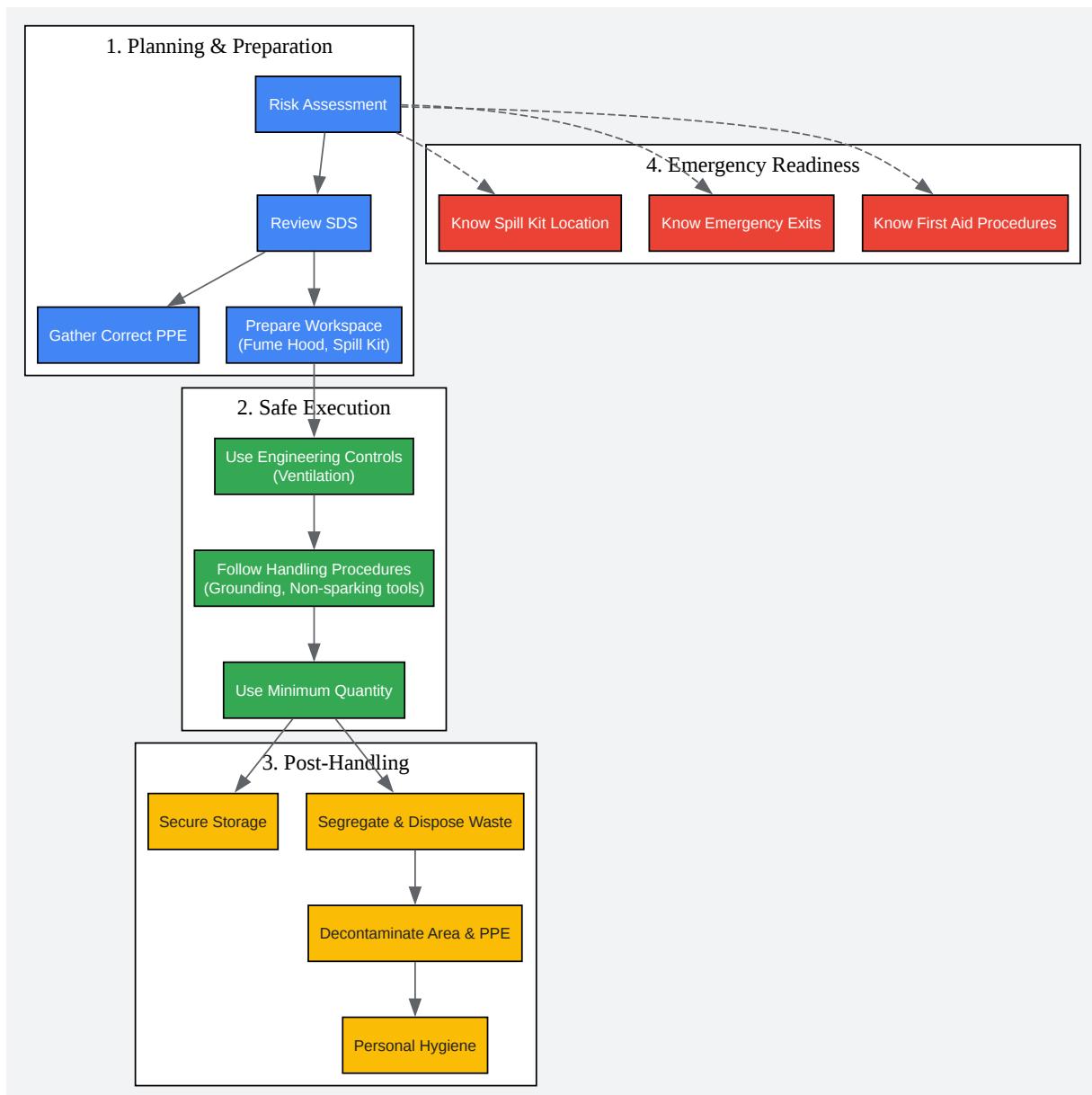
Immediate and appropriate response to emergencies is crucial.

First Aid Measures

- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[2]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician.[2]
- Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Get medical attention.[2][7]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2]
- General Advice: Show this safety data sheet to the doctor in attendance.[2]

Firefighting Measures

- Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[2][3]
- Unsuitable Extinguishing Media: Do NOT use a water jet, as it may scatter and spread the fire.[2]


- Specific Hazards: Highly flammable. Vapors can form explosive mixtures with air. Containers may explode when heated.[3][7] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[2][7]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2] Use water spray to cool unopened containers.[2]

Accidental Release Measures

- Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.[2]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
- Containment and Cleanup: Contain spillage and then collect with non-combustible absorbent material (e.g., sand, earth, vermiculite). Place in a container for disposal according to local regulations.[2]

Logical Framework for Safety Precautions

A systematic approach ensures all safety aspects are covered before, during, and after handling **tert-butyl nitrite**.

[Click to download full resolution via product page](#)

Caption: Logical relationships between planning, execution, and post-handling safety for t-BuONO.

Disposal Considerations

- **tert-Butyl nitrite** must be disposed of as hazardous waste.[\[2\]](#)
- Offer surplus and non-recyclable solutions to a licensed disposal company.[\[2\]](#)
- Do not mix with other waste. Leave chemicals in their original containers.[\[2\]](#)
- Handle uncleaned containers as you would the product itself.[\[2\]](#)
- Dispose of contents and container in accordance with all local, regional, national, and international regulations.[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Proposed mechanism of nitrite-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Pharmacokinetics of sodium nitrite-induced methemoglobinemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL) [mdpi.com]
- To cite this document: BenchChem. [Safety precautions and handling guidelines for tert-butyl nitrite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031348#safety-precautions-and-handling-guidelines-for-tert-butyl-nitrite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com